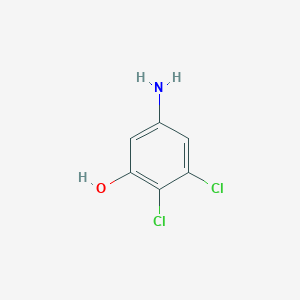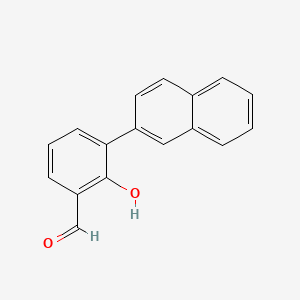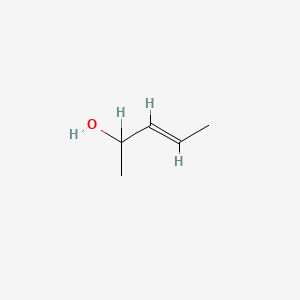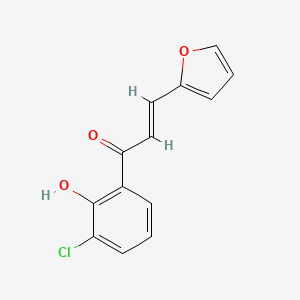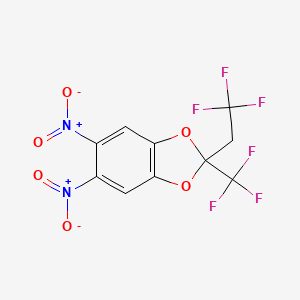
5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole
Descripción general
Descripción
5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole (DNTB) is a compound of interest in the fields of organic synthesis, medicinal chemistry, and materials science. It is an important intermediate in the synthesis of various heterocyclic compounds and has been used in the synthesis of a range of pharmaceuticals, agrochemicals, and other organic compounds. DNTB has also been used in the development of materials for applications in electronics and photonics. In addition, DNTB has been studied for its potential biological activity, including its ability to act as an inhibitor of enzymes, and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of heterocyclic compounds, including benzodioxole derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole has also been used in the development of materials for applications in electronics and photonics. In addition, 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole has been studied for its potential biological activity, including its ability to act as an inhibitor of enzymes, and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole is not yet fully understood. However, it is believed that 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole acts as an inhibitor of enzymes, likely by binding to the active site of the enzyme and blocking its catalytic activity. It is also believed that 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole may act as an allosteric inhibitor, by binding to an allosteric site on the enzyme and altering its conformation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole have not yet been fully elucidated. However, it has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes. It has also been shown to have anti-inflammatory and anti-cancer activities in cell culture studies, and to modulate the activity of several neurotransmitter systems in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole in laboratory experiments include its high purity, ease of synthesis, and low cost. It is also a relatively stable compound, which makes it suitable for use in a variety of experiments. The main limitation of using 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole in laboratory experiments is its potential toxicity. It is important to use the compound in a well-ventilated area and to wear protective clothing and equipment when handling it.
Direcciones Futuras
There are several potential future directions for the use of 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole. These include further study of its mechanism of action, its potential biological activities, and its potential applications in materials science and electronics. Additionally, further research is needed to understand the potential toxicity of 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole and to develop safer and more efficient methods for its synthesis. Finally, further studies are needed to explore the potential of 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole as an inhibitor of enzymes, and its potential to modulate the activity of neurotransmitter systems.
Propiedades
IUPAC Name |
5,6-dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O6/c11-9(12,13)3-8(10(14,15)16)23-6-1-4(17(19)20)5(18(21)22)2-7(6)24-8/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBDOKYQGUAVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(CC(F)(F)F)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

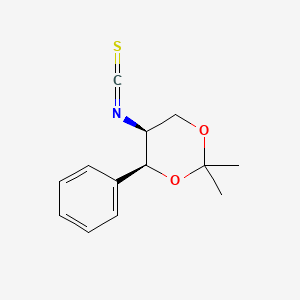

![3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine](/img/structure/B6325282.png)
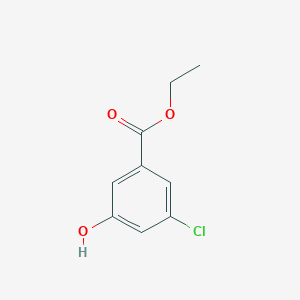
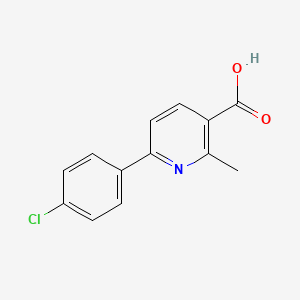
![[2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B6325309.png)
